molecular formula C21H20N4O2 B11005818 N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B11005818
M. Wt: 360.4 g/mol
InChI Key: OLFLQHBZLHRFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone moiety linked to an indole ring via an ethyl chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Coupling with Indole: The final step involves coupling the quinazolinone derivative with an indole-5-carboxamide through a condensation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazolinone N-oxides.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Alkylated or acylated indole derivatives.

Scientific Research Applications

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The pathways involved may include the inhibition of tyrosine kinases or other signaling molecules critical for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
  • N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide
  • N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-sulfonamide

Uniqueness

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is unique due to the specific positioning of the ethyl chain and the carboxamide group, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction profiles compared to similar compounds, making it a valuable molecule for targeted research and development.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(2-ethyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-2-19-24-18-6-4-3-5-16(18)21(27)25(19)12-11-23-20(26)15-7-8-17-14(13-15)9-10-22-17/h3-10,13,22H,2,11-12H2,1H3,(H,23,26)

InChI Key

OLFLQHBZLHRFMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.